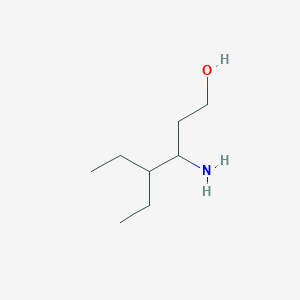

3-Amino-4-ethyl-hexan-1-ol

描述

Contextualization within the Field of Amino Alcohols

Amino alcohols are a significant class of organic compounds characterized by the presence of both an amine (-NH₂, -NHR, or -NR₂) and a hydroxyl (-OH) functional group. alfa-chemistry.com This bifunctionality makes them highly versatile molecules in numerous areas of scientific research. scbt.com

These compounds are crucial intermediates in organic synthesis, serving as building blocks for more complex molecules. scbt.comalfa-chemistry.com Their dual reactivity allows them to participate in a wide range of chemical reactions. For instance, the amine group can act as a nucleophile or a base, while the hydroxyl group can undergo oxidation or esterification. alfa-chemistry.com This versatility is exploited in the synthesis of polymers, surfactants, and biologically active molecules. scbt.comacs.org

In medicinal chemistry, the amino alcohol motif is found in many bioactive compounds and pharmaceuticals. alfa-chemistry.comacs.org Furthermore, due to their ability to form stable complexes with metals, amino alcohols are widely used as ligands in catalysis. acs.org Their hydrophilic nature, imparted by the amino and hydroxyl groups, generally makes them water-soluble. alfa-chemistry.com

Significance of Chirality in Hexan-1-ol Derivatives

The molecular structure of 3-Amino-4-ethyl-hexan-1-ol possesses two stereocenters, at carbon 3 (bonded to the amino group) and carbon 4 (bonded to the ethyl group). This means the compound can exist as four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).

Table 2: Possible Stereoisomers of this compound

| Stereoisomer | Configuration at C3 | Configuration at C4 | Relationship |

|---|---|---|---|

| Isomer 1 | R | R | Enantiomer of (3S,4S) |

| Isomer 2 | S | S | Enantiomer of (3R,4R) |

| Isomer 3 | R | S | Enantiomer of (3S,4R) |

| Isomer 4 | S | R | Enantiomer of (3R,4S) |

This table illustrates the four possible stereoisomers based on the two chiral centers in the molecule.

Chirality is a fundamental concept in chemistry, particularly in the context of biologically active molecules and asymmetric synthesis. Chiral amino alcohols are valuable as precursors for other functional molecules and as ligands in enantioselective catalysis. scirp.org Different stereoisomers of a compound can exhibit markedly different biological activities. For example, the stereoisomers of the insect pheromone 4-methylheptan-3-ol are active towards different species. mdpi.com

The synthesis of a single, desired stereoisomer (an enantiomerically pure compound) is a common goal in modern organic chemistry. jagiellonskiecentruminnowacji.plgoogle.com This is often achieved using chiral auxiliaries or catalysts, many of which are themselves derived from amino alcohols. alfa-chemistry.comscirp.org The presence of two chiral centers in this compound makes it a structurally interesting target for stereoselective synthesis and a potential chiral ligand for asymmetric reactions.

Overview of Academic Research Directions for this compound

Currently, there is a limited volume of specific academic research centered on this compound. However, based on its structure and the established utility of related compounds, several promising research directions can be proposed.

Asymmetric Catalysis: Given that chiral amino alcohols are well-established as effective ligands in asymmetric catalysis, a primary research avenue would be the synthesis of the individual stereoisomers of this compound and the evaluation of their performance as chiral ligands. alfa-chemistry.comscirp.org Their potential could be tested in key reactions such as the enantioselective addition of organozinc reagents to aldehydes. scirp.org

Synthetic Building Block: The bifunctional nature of the molecule makes it a valuable synthon, or building block, for the construction of more complex target molecules. scbt.com Research could explore its use in the synthesis of novel heterocyclic compounds or as a precursor to molecules with potential pharmacological relevance, a strategy that is common for other amino alcohols. mdpi.com

Materials Science: Amino alcohols are utilized in the development of polymers and for surface modification. scbt.com The specific steric bulk provided by the ethyl group at the C4 position could impart unique properties to polymers or surface coatings derived from this compound, warranting investigation in materials science applications.

The exploration of these areas would contribute to a deeper understanding of the structure-property relationships in substituted amino alcohols and could uncover novel applications for this specific compound.

Structure

3D Structure

属性

IUPAC Name |

3-amino-4-ethylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-3-7(4-2)8(9)5-6-10/h7-8,10H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFIYJQBLADDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588749 | |

| Record name | 3-Amino-4-ethylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945723-37-5 | |

| Record name | 3-Amino-4-ethylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Amino 4 Ethyl Hexan 1 Ol and Its Stereoisomers

Strategies for the Construction of β-Amino Alcohol Scaffolds

The approaches to synthesizing β-amino alcohols can be broadly categorized into two main strategies: the modification of an existing carbon skeleton and the de novo construction of the molecular framework. diva-portal.org

This strategy involves introducing the amino and hydroxyl groups onto a pre-existing carbon backbone. These methods often utilize alkenes or other functionalized molecules as starting materials. diva-portal.org

One of the most direct methods for this type of transformation is the asymmetric aminohydroxylation of alkenes. For instance, a hypothetical precursor to 3-Amino-4-ethyl-hexan-1-ol, such as 4-ethylhex-3-en-1-ol, could be subjected to a Sharpless asymmetric aminohydroxylation. This reaction typically uses an osmium catalyst and a chiral ligand to install both the amino and hydroxyl groups across the double bond in a stereocontrolled manner. However, this method can sometimes face challenges with regioselectivity. diva-portal.org

Another well-established approach within this category is the derivatization of compounds from the "chiral pool." Naturally occurring, enantiopure substances like amino acids serve as inexpensive and readily available starting materials. tkk.fi For example, a synthesis could commence from a suitably protected and activated derivative of an amino acid, such as L-isoleucine, which already possesses a stereocenter analogous to the C4 position in the target molecule. The carboxylic acid functionality could be reduced to an alcohol, followed by chain extension and manipulation of the amino group to yield the desired this compound stereoisomer. hilarispublisher.com

De novo strategies build the carbon framework of the β-amino alcohol while simultaneously establishing the required stereocenters. These methods are often highly efficient as they construct the key carbon-carbon bonds of the target molecule. diva-portal.org

Prominent among these are Mannich-type reactions, which involve the nucleophilic addition of an enolate or its equivalent to an imine. diva-portal.orgtkk.fi To construct the this compound skeleton, one could envision a reaction between the enolate of a protected 3-hydroxypropanal (B37111) derivative and an imine derived from 2-aminobutane. The stereoselectivity of this addition can be controlled by using chiral auxiliaries or chiral catalysts.

Similarly, asymmetric aldol-type reactions between an aldehyde and a nitro compound (a Henry or nitro-aldol reaction) can produce a nitro alcohol intermediate. tkk.fi Subsequent reduction of the nitro group yields the β-amino alcohol. The synthesis of this compound could be approached by reacting 3-nitrohexane with a protected hydroxyacetaldehyde derivative under the influence of a chiral catalyst to form the C-C bond between C3 and C4, followed by nitro group reduction.

| Synthetic Strategy | Description | Potential Precursors for this compound | Key Transformations |

| Functionalization | Introduction of amine and alcohol groups onto an existing carbon skeleton. | 4-Ethylhex-3-en-1-ol | Asymmetric Aminohydroxylation |

| Functionalization | Derivatization from the chiral pool. | L-Isoleucine derivative | Reduction, Chain Extension |

| De Novo | Construction of the carbon backbone and stereocenters simultaneously. | Protected 3-hydroxypropanal, Imine of 2-aminobutane | Mannich Reaction |

| De Novo | Building the framework via nitro-aldol reaction. | 3-Nitrohexane, Protected hydroxyacetaldehyde | Henry Reaction, Nitro Reduction |

Functionalization of Pre-existing Carbon Frameworks

Stereoselective and Enantioselective Synthesis of this compound

Achieving control over the absolute and relative stereochemistry at the C3 and C4 positions of this compound is paramount. This requires the use of sophisticated stereoselective synthetic methods.

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral amines and alcohols. acs.org A common approach involves the asymmetric reduction of a prochiral ketone or imine. For the synthesis of this compound, a suitable precursor would be an α-amino ketone or an N-activated ketimine.

The asymmetric transfer hydrogenation (ATH) of N-activated ketimines has proven effective for producing chiral amines. mdpi.com A precursor such as N-(diphenylphosphinyl)-4-ethyl-3-imino-hexan-1-ol could be reduced using a ruthenium catalyst complexed with a chiral ligand, like (1S,2R)-1-amino-2-indanol, in the presence of a hydrogen source such as isopropanol (B130326) or a formic acid/triethylamine mixture. mdpi.comresearchgate.net Similarly, the direct asymmetric hydrogenation of α-amino ketone precursors using chiral iridium or ruthenium catalysts can provide access to β-amino alcohols with high enantioselectivity (up to 99.9% ee) and high turnover numbers. researchgate.netnih.gov

| Precursor Type | Catalyst System | Hydrogen Source | Typical ee (%) | Reference |

| N-Phosphinyl Ketimines | [RuCl₂(p-cymene)]₂ / Chiral β-amino alcohol | Isopropyl alcohol | up to 82% | mdpi.com |

| α-Amino Ketones | Chiral Spiro Iridium Catalysts | H₂ | up to 99.9% | researchgate.net |

| α-Imino Ketones | RhCl(R,R)-TsDPEN | HCOOH / Et₃N | 97-99% | researchgate.net |

| Racemic α-Amino Esters | Chiral Ruthenabicyclic Complexes | H₂ | up to 96% | nih.gov |

In substrate-controlled synthesis, the stereochemical outcome of a reaction is dictated by one or more pre-existing stereocenters within the substrate molecule. tkk.fidiva-portal.org This strategy is particularly effective when starting from chiral pool materials.

To synthesize a specific diastereomer of this compound, one could start with a chiral α-amino aldehyde, which can be readily prepared from a natural amino acid. The stereocenter at the α-position then directs the stereoselective addition of a nucleophile to the aldehyde carbonyl. For example, addition of an ethylmagnesium bromide (Grignard reagent) to an N-protected (S)-3-amino-4-oxobutanal derivative would proceed according to established models like the Felkin-Anh or chelation-controlled models, depending on the nature of the nitrogen protecting group and the reaction conditions. diva-portal.org A chelating protecting group (e.g., Boc) and a Lewis acidic metal (e.g., Mg²⁺, Zn²⁺) would favor the syn diastereomer, while a non-chelating protecting group (e.g., TBDMS) would favor the anti product. This allows for the selective synthesis of either the (3R,4S) or (3S,4S) diastereomers from the same starting aldehyde.

| Chiral Substrate | Nucleophile | Control Model | Predicted Diastereomer |

| N-Boc-amino aldehyde | EtMgBr | Chelation Control | syn-amino alcohol |

| N-TBDMS-amino aldehyde | EtMgBr | Felkin-Anh Control | anti-amino alcohol |

| α-amino-β-silyloxy aldehyde | Silyl enol ether | Substrate-dependent | Divergent (syn or anti) |

These methods introduce chirality using an external chiral catalyst or reagent during a key bond-forming step.

A well-established method is the catalytic enantioselective addition of dialkylzinc reagents to aldehydes. rsc.org The synthesis of this compound could be envisioned via the addition of a zincate derived from an ethyl group to 3-aminohexanal. The reaction is catalyzed by a chiral β-amino alcohol, which directs the facial selectivity of the addition to the aldehyde, yielding the secondary alcohol with high enantiomeric excess. researchgate.net

More recently, radical C-H amination has emerged as a powerful strategy for forming β-amino alcohols directly from alcohol precursors. nih.govnih.gov This approach uses a multi-catalytic system, often involving a chiral copper catalyst and a photocatalyst. nih.govresearchgate.net An alcohol starting material is transiently converted to a radical precursor which then undergoes a regioselective and enantioselective intramolecular hydrogen atom transfer (HAT), followed by C-N bond formation. nih.govnih.gov This method could potentially be applied to a precursor like 4-ethyl-hexan-1-ol to directly install the amino group at the C3 position with high stereocontrol. researchgate.netsciengine.com

| Reaction Type | Substrate | Catalyst/Reagent | Key Feature | ee (%) | Reference |

| Enantioselective Addition | Aldehyde | Diethylzinc (B1219324) / Chiral β-amino alcohol ligand | Forms C-C bond and hydroxyl stereocenter | up to 95% | rsc.org |

| Enantioselective Amination | Alcohol | Chiral Cu Catalyst / Photocatalyst | Radical C-H amination via 1,5-HAT | up to 94% | nih.gov |

| Nitrene Insertion | N-Benzoyloxycarbamates | Chiral Ruthenium Catalyst | Intramolecular C(sp³)–H nitrene insertion | up to 99% | sciengine.com |

Multicomponent Reaction Approaches for β-Amino Alcohol Derivatives

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like β-amino alcohol derivatives from simple starting materials in a single step, thereby increasing atom economy and reducing waste. beilstein-journals.orgresearchgate.net One notable approach involves the one-pot assembly of an amine, a ketone, and a source of a nucleophilic radical. beilstein-journals.org For instance, a titanium(IV)-mediated process can be used to generate ketimines in situ from an amine and a ketone. beilstein-journals.orgresearchgate.net Subsequent nucleophilic radical addition, often from an alcohol source, yields the desired β-amino alcohol framework. beilstein-journals.org This method is advantageous as it proceeds under mild conditions and avoids the need to isolate intermediates. beilstein-journals.org

A general representation for synthesizing a β-amino alcohol scaffold via a radical-based MCR can be illustrated by the reaction of an aromatic amine, a ketone, and an alcohol, facilitated by a TiCl₄/Zn/t-BuOOH system. beilstein-journals.orgresearchgate.net Titanium salts are crucial as they facilitate the formation of the ketimine intermediate and enhance its electrophilicity for the subsequent nucleophilic addition. beilstein-journals.org

Another powerful MCR strategy involves the transition-metal-free, three-component coupling of N-substituted aziridines, arynes, and water, promoted by an acid like trifluoroacetic acid (TFA). nih.gov This reaction provides access to medicinally relevant N-aryl β-amino alcohol derivatives in moderate to good yields. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions represent another class of MCRs suitable for constructing the core structure of β-amino alcohols. diva-portal.org A rhodium(II)-catalyzed reaction between carbonyl ylides (generated from diazo compounds) and aldimines can produce syn-α-hydroxy-β-amino esters with high diastereoselectivity. diva-portal.org

Table 1: Examples of Multicomponent Reactions for β-Amino Alcohol Synthesis

| Reaction Type | Components | Catalyst/Promoter | Product Type | Reference |

|---|---|---|---|---|

| Radical Addition to Ketimine | Aromatic Amine, Ketone, Alcohol | TiCl₄/Zn/t-BuOOH | Quaternary β-Amino Alcohol | beilstein-journals.org, researchgate.net |

| Coupling Reaction | N-Substituted Aziridine, Aryne, Water | Trifluoroacetic Acid (TFA) | N-Aryl β-Amino Alcohol | nih.gov |

| 1,3-Dipolar Cycloaddition | Carbonyl Ylide, Aldimine | Rh(II) catalyst | syn-α-Hydroxy-β-amino Ester | diva-portal.org |

Derivatization and Transformation Pathways for this compound Precursors

Precursors to this compound, which possess the core β-amino alcohol structure, are versatile intermediates for the synthesis of a wide range of functionalized molecules. Their dual amine and alcohol functionalities allow for selective transformations and derivatizations.

The β-amino alcohol motif is a valuable building block that can be elaborated into more complex structures such as polyamines. An iterative synthetic approach can be employed, which relies on the regioselective ring-opening of an aziridinium (B1262131) ion intermediate by a β-amino alcohol acting as a nucleophile. rsc.org This strategy allows for the controlled, stepwise construction of higher molecular weight polyamines with defined stereochemistry. rsc.org

The process begins with a primary β-amino alcohol precursor, which is used to open an N-allylated aziridinium ion. The resulting product is a larger molecule containing a secondary amine and a hydroxyl group, which can then be subjected to another round of reaction. The facile deprotection of the allyl group on the intermediate polyamine allows for the iterative and convergent synthesis of these complex analogues. rsc.org This method provides a powerful tool for creating novel polyamine structures from simple amino alcohol precursors.

A key reaction pathway for β-amino alcohols involves their conversion into highly reactive aziridinium ion intermediates. mdpi.comrsc.orgresearchgate.net This transformation is typically initiated by activating the hydroxyl group, converting it into a good leaving group (e.g., via mesylation, tosylation, or reaction with thionyl chloride). mdpi.comresearchgate.net The neighboring amino group then displaces the leaving group through an intramolecular nucleophilic substitution (SN2) reaction, forming the strained three-membered aziridinium ring. researchgate.netnih.gov

These aziridinium ions are potent electrophiles and readily react with a wide variety of nucleophiles. mdpi.comrsc.org The ring-opening reaction is often highly stereospecific and regioselective. rsc.orgnih.gov Nucleophilic attack can occur at either of the two carbon atoms of the ring, and the outcome is influenced by steric and electronic factors of the substituents on the ring. researchgate.net This methodology has been used to synthesize a diverse array of enantiomerically enriched compounds, including vicinal diamines, β-haloamines, and other substituted amino alcohols. rsc.orgrsc.org For example, the reaction of β-amino alcohols with N-halosuccinimides (NXS) and triphenylphosphine (B44618) can generate β-haloamines via the ring-opening of an intermediate aziridinium ion by the halide counteranion. nih.gov

Table 2: Nucleophilic Ring-Opening of Aziridinium Ions Derived from β-Amino Alcohols

| Nucleophile (Nu⁻) | Reagent Source | Product Type | Reference |

|---|---|---|---|

| Halide (Cl⁻, Br⁻, F⁻) | SOCl₂, PPh₃/NXS, DAST | β-Haloamine | rsc.org, nih.gov, researchgate.net |

| Azide (N₃⁻) | NaN₃ | β-Azidoamine | mdpi.com |

| Cyanide (CN⁻) | KCN | β-Amino Nitrile | rsc.org |

| Amine (R₂NH) | Primary/Secondary Amines | Vicinal Diamine | rsc.org |

| β-Amino Alcohol | Another amino alcohol molecule | Dimeric/Polyamine structure | rsc.org |

The alcohol and amine groups within β-amino alcohol precursors are susceptible to various oxidative transformations, leading to a range of valuable carbonyl compounds and heterocycles. researchgate.netjchemlett.comnih.gov

The primary alcohol can be selectively oxidized to an α-amino aldehyde. A mild and efficient method for this transformation utilizes commercially available manganese(IV) oxide (MnO₂). researchgate.net This procedure is advantageous as it often proceeds with high enantiopurity and without over-oxidation to the carboxylic acid. researchgate.net Alternatively, combinations like sulfur trioxide-pyridine complex and dimethyl sulfoxide (B87167) (DMSO) can also be used to prepare optically active N-protected α-amino aldehydes with minimal racemization. researchgate.net

Another significant oxidative pathway is the intramolecular dehydrogenative coupling of amino alcohols to form lactams, a core structure in many bioactive compounds. jchemlett.com This transformation can be catalyzed by various transition metals, with ruthenium-based catalysts being particularly effective. jchemlett.com The proposed mechanism often involves the initial oxidation of the alcohol to an aldehyde, followed by intramolecular condensation to form a cyclic hemiaminal, which is then further oxidized to the lactam. jchemlett.com

Furthermore, oxidative C-C bond cleavage presents another synthetic route. A method utilizing quinone as an organocatalyst enables the oxidative deformylation of 1,2-amino alcohols to produce imines under aerobic conditions. nih.gov This reaction represents a novel approach for imine synthesis through the cleavage of the Cα-Cβ bond. nih.gov

Table 3: Oxidative Transformations of β-Amino Alcohols

| Oxidizing System | Transformed Functionality | Product | Reference |

|---|---|---|---|

| Manganese(IV) Oxide (MnO₂) | Primary Alcohol | α-Amino Aldehyde | researchgate.net |

| SO₃·py/DMSO | Primary Alcohol | N-Protected α-Amino Aldehyde | researchgate.net |

| Ruthenium Catalysts | Amine and Alcohol | Lactam (via oxidative cyclization) | jchemlett.com |

| Quinone/O₂ | C-C Bond Cleavage | Imine (via oxidative deformylation) | nih.gov |

Compound List

Advanced Structural Characterization and Stereochemical Analysis

Spectroscopic Methodologies for Stereochemical Assignment

Spectroscopy is the cornerstone for determining the structure of organic compounds. For a molecule like 3-Amino-4-ethyl-hexan-1-ol, a combination of Nuclear Magnetic Resonance (NMR), Vibrational (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) is essential for a comprehensive analysis.

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. One-dimensional (1D) NMR (¹H and ¹³C) confirms the presence of all constituent atoms and their immediate electronic environment, while two-dimensional (2D) NMR experiments establish the connectivity and spatial relationships between them.

¹H NMR: This technique would identify all non-exchangeable protons in the molecule. The signals for the protons attached to the carbon backbone would appear in distinct regions, with their splitting patterns (multiplicity) revealing the number of adjacent protons, thus helping to piece together the structure. For instance, the -CH₂OH group would show characteristic shifts, as would the protons on the ethyl groups and the hexyl chain.

¹³C NMR: A ¹³C NMR spectrum would show eight distinct signals, corresponding to each unique carbon atom in the this compound structure, confirming the complete carbon skeleton. rsc.org

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would be used to establish which protons are coupled (i.e., attached to adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) would then correlate each proton signal to the carbon atom it is directly attached to.

Stereochemical Assignment: Determining the relative stereochemistry of the C3 and C4 centers often requires more advanced NMR techniques. Nuclear Overhauser Effect (NOE) experiments can detect protons that are close in space, which can help to deduce the molecule's preferred conformation and the relative orientation of the amino and ethyl groups. For unambiguous assignment of the absolute configuration, the amino alcohol could be derivatized with a chiral agent, such as Mosher's acid. researchgate.net Analysis of the ¹H or ¹⁹F NMR spectra of the resulting diastereomeric esters would allow for the assignment of the absolute configuration of the chiral centers. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents hypothetical data based on known chemical shift ranges for similar functional groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H1 (-CH₂OH) | 3.5 - 3.7 | Triplet |

| H3 (-CH(NH₂)-) | 2.8 - 3.1 | Multiplet |

| H4 (-CH(CH₂CH₃)-) | 1.5 - 1.8 | Multiplet |

| H9/H10 (Ethyl -CH₂-) | 1.3 - 1.5 | Multiplet |

| H5/H6 (Hexyl -CH₂CH₃) | 1.2 - 1.4 | Multiplet |

| H11 (Ethyl -CH₃) | 0.8 - 1.0 | Triplet |

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups. uzh.chacs.org For this compound, the IR spectrum would be dominated by absorptions corresponding to the hydroxyl (-OH) and amino (-NH₂) groups.

O-H Stretching: A broad, strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the primary alcohol. uzh.ch

N-H Stretching: The primary amine group (-NH₂) would typically show two medium-intensity peaks in the 3300-3500 cm⁻¹ range.

C-H Stretching: Absorptions corresponding to the stretching of sp³ C-H bonds would be observed just below 3000 cm⁻¹.

N-H Bending: A bending vibration for the primary amine is expected around 1590-1650 cm⁻¹.

C-O Stretching: A strong C-O stretching band for the primary alcohol would appear in the 1050-1150 cm⁻¹ region.

The precise positions of these bands can provide subtle information about hydrogen bonding and the molecular environment. frontiersin.org

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol O-H | Stretch | 3200 - 3600 | Strong, Broad |

| Amine N-H | Stretch | 3300 - 3500 | Medium (two bands) |

| Alkane C-H | Stretch | 2850 - 2960 | Strong |

| Amine N-H | Bend | 1590 - 1650 | Medium |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental formula of a compound with high accuracy. scispace.com For this compound (C₈H₁₉NO), HRMS would provide a precise mass measurement of the molecular ion (e.g., [M+H]⁺), confirming its chemical formula. uzh.chnih.gov

Beyond formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. acs.orgd-nb.info When the molecule is ionized, it breaks apart into smaller, characteristic fragment ions. Expected fragmentation pathways for this amino alcohol would include:

Loss of a water molecule (H₂O) from the alcohol group.

Loss of an ammonia (B1221849) molecule (NH₃) or an amino radical (•NH₂).

Cleavage of the carbon-carbon bonds adjacent to the functional groups, such as the loss of an ethyl radical (•CH₂CH₃) or a propyl radical (•CH₂CH₂CH₃).

Analyzing these fragments helps to confirm the connectivity of the molecular skeleton.

Vibrational Spectroscopy (IR) for Structural Insights

X-ray Crystallographic Studies of this compound Derivatives and Intermediates

While obtaining a suitable single crystal of the parent amino alcohol might be challenging, the synthesis of a crystalline derivative (e.g., a hydrochloride salt or an amide) can enable analysis by single-crystal X-ray diffraction. scielo.org.zaconicet.gov.ar This technique is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. acs.org

An X-ray crystallographic analysis would provide precise data on:

Bond Lengths and Angles: Confirming the molecular geometry.

Conformation: Revealing the exact spatial arrangement of the atoms in the crystal lattice.

Relative Stereochemistry: Directly showing the orientation of the substituents at the C3 and C4 chiral centers relative to each other.

Absolute Stereochemistry: If a heavy atom is present in the crystal structure or if anomalous dispersion is used, the absolute (R/S) configuration can often be determined. scirp.org

Although no public crystal structure data is available for this compound itself, this method remains the most definitive for stereochemical elucidation if a suitable crystal can be formed. conicet.gov.arscirp.org

Chiral Recognition and Purity Assessment Techniques

Given that this compound has four stereoisomers, methods for their separation and for determining the purity of a single isomer are crucial. Chiral chromatography is the primary technique used for this purpose. semanticscholar.orgmdpi.com

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating enantiomers. hplc.eu The racemic or diastereomeric mixture is passed through a column containing a Chiral Stationary Phase (CSP). The CSP interacts differently with each stereoisomer, causing them to travel through the column at different rates and elute separately. mdpi.com The chiral recognition mechanism relies on transient diastereomeric interactions between the analyte and the CSP, which can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance. hplc.eudiva-portal.org

Chiral Gas Chromatography (GC): For volatile compounds or their derivatives, chiral GC using a capillary column coated with a chiral selector can also be an effective separation method. semanticscholar.org

These techniques are not only used for preparative separation of the isomers but are also essential analytical tools for determining the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of a sample, which is a critical measure of its stereochemical purity.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Amino-4-methylhexan-1-ol |

| 4-Aminohexan-2-ol |

| Mosher's acid |

| Water |

Mechanistic Investigations of Reactions Involving 3 Amino 4 Ethyl Hexan 1 Ol

Elucidation of Reaction Mechanisms in Amino Alcohol Synthesis

The synthesis of amino alcohols, including 3-Amino-4-ethyl-hexan-1-ol, can be achieved through various synthetic routes. One common approach involves the reduction of a corresponding nitro alcohol. For instance, the reduction of 4-ethyl-3-nitrohexan-1-ol using hydrogen gas in the presence of a palladium catalyst is a potential pathway. Another method utilizes enzymatic reactions, such as decarboxylation or transamination, which often require co-factors like pyridoxal (B1214274) phosphate (B84403) and are buffered to a physiological pH. smolecule.com Industrial-scale production frequently employs catalytic hydrogenation due to its efficiency and scalability, typically conducted under high pressure and temperature to ensure the complete conversion of the nitro group to an amino group. smolecule.com

Aza-Prilezhaev reactions offer another avenue for synthesizing amino alcohols. These reactions can proceed via an intramolecular alkene aziridination followed by nucleophilic ring-opening. bris.ac.uk For example, an alkene can be aziridinated in the presence of an electrophilic nitrogen source, and subsequent attack by a nucleophile, such as water, leads to the formation of a 1,2-amino alcohol. bris.ac.uk

| Synthetic Route | Key Reagents and Conditions | Mechanism Highlights |

| Reduction of Nitro Compound | 4-ethyl-3-nitrohexane, H₂, Pd catalyst | Catalytic hydrogenation of the nitro group to a primary amine. |

| Enzymatic Reaction | Decarboxylase or transaminase, pyridoxal phosphate | Enzyme-catalyzed conversion, often involving Schiff base intermediates. |

| Aza-Prilezhaev Reaction | Alkene, electrophilic nitrogen source, H₂O | Intramolecular aziridination followed by stereospecific nucleophilic ring-opening. bris.ac.uk |

Understanding Reactivity Profiles of the Amino and Hydroxyl Groups

The chemical behavior of this compound is dictated by the reactivity of its amino and hydroxyl functional groups. Both groups possess lone pairs of electrons, allowing them to act as nucleophiles and bases. masterorganicchemistry.comfsu.edu

The amino group, with the nitrogen atom being less electronegative than oxygen, is generally a stronger base and a better nucleophile than the hydroxyl group. libretexts.org It can readily participate in reactions such as N-acylation and N-alkylation. The lone pair on the nitrogen can also be protonated to form an ammonium (B1175870) ion. fsu.edu

The hydroxyl group, on the other hand, can be oxidized to an aldehyde or a carboxylic acid. It can also undergo O-alkylation and esterification. The polarity of the O-H bond allows for hydrogen bonding, which influences the compound's physical properties. masterorganicchemistry.com

The relative reactivity of these two groups can be influenced by the reaction conditions. For example, in the presence of a strong base, the hydroxyl group can be deprotonated to form a more nucleophilic alkoxide. Conversely, under acidic conditions, the amino group will be protonated, rendering it non-nucleophilic.

| Functional Group | Reactivity Type | Common Reactions |

| Amino Group (-NH₂) | Nucleophilic, Basic | N-Acylation, N-Alkylation, Protonation |

| Hydroxyl Group (-OH) | Nucleophilic, Acidic (weak) | O-Alkylation, Esterification, Oxidation |

Exploration of Intramolecular Cyclization Pathways

The presence of both an amino and a hydroxyl group within the same molecule opens up the possibility of intramolecular cyclization reactions. The proximity of these functional groups can facilitate the formation of heterocyclic structures. For instance, under appropriate conditions, the amino group could potentially attack the carbon bearing the hydroxyl group (or a derivative thereof) in a nucleophilic substitution reaction, leading to the formation of a cyclic ether with an amino substituent.

Alternatively, activation of the hydroxyl group, for example by conversion to a leaving group, could be followed by intramolecular attack by the amino group to form a nitrogen-containing heterocycle. The regioselectivity of such cyclizations would be influenced by the relative stability of the resulting ring systems (e.g., five-membered vs. six-membered rings) and the stereochemical constraints of the molecule.

While specific studies on the intramolecular cyclization of this compound are not prevalent in the provided search results, the general principles of intramolecular reactions of amino alcohols are well-established. For example, the synthesis of pyrroles can be achieved through the intramolecular cyclization of N-propargylamines. organic-chemistry.org

Studies on Intermolecular Coupling and Condensation Reactions

The bifunctional nature of this compound also makes it a candidate for intermolecular coupling and condensation reactions, potentially leading to the formation of polymers or other complex molecules. The amino group can react with electrophiles such as acyl chlorides or aldehydes, while the hydroxyl group can react with carboxylic acids or their derivatives to form esters.

For example, the reaction of an amino alcohol with a dicarboxylic acid could lead to the formation of a polyamide-polyester copolymer. Similarly, reaction with a diisocyanate could yield a polyurethane containing free hydroxyl groups.

The search results indicate that amino alcohols are used in the synthesis of various heterocyclic compounds. For instance, the reaction of β-amino alcohols with dialkyl dicyanofumarates can lead to the formation of morpholin-2-ones through an initial aza-Michael addition followed by cyclization. beilstein-journals.org

Kinetic and Thermodynamic Analyses of Key Transformations

The study of the kinetics and thermodynamics of reactions involving this compound provides insight into the feasibility and rate of its transformations. Thermodynamic data, such as the Gibbs free energy change (ΔG), can predict the spontaneity of a reaction, while kinetic data, such as the activation energy (Ea), determines the reaction rate. nist.gov

For instance, in the esterification of 2-ethylhexan-1-ol (B42007) with acrylic acid, the reaction is reported to be endothermic. researchgate.net The activation energy for such esterification reactions can be determined experimentally by studying the reaction at different temperatures.

Kinetic studies on the nitration of 2-ethylhexanol have also been conducted, revealing second-order kinetics. researchgate.net While not directly involving the amino group, these studies highlight the methodologies used to investigate the reaction rates of transformations involving the hexanol backbone.

Thermodynamic considerations are also crucial in understanding the outcomes of reactions where multiple products are possible. For example, in the nucleophilic ring-opening of aziridinium (B1262131) ions derived from β-amino alcohols, the formation of the thermodynamically favored product is often observed. rsc.org

| Reaction Type | Kinetic/Thermodynamic Parameter | Significance |

| Esterification | Activation Energy (Ea), Enthalpy of Reaction (ΔH) | Determines reaction rate and whether the reaction is endothermic or exothermic. researchgate.net |

| Nitration | Reaction Order | Describes how the rate is affected by the concentration of reactants. researchgate.net |

| Ring-Opening | Gibbs Free Energy Change (ΔG) | Predicts the spontaneity and the position of equilibrium between regioisomers. rsc.org |

Computational and Theoretical Studies on 3 Amino 4 Ethyl Hexan 1 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its three-dimensional structure and the distribution of electrons.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely used tool in chemistry and materials science to predict molecular geometries, vibrational frequencies, and a variety of other molecular properties. For a molecule like 3-amino-4-ethyl-hexan-1-ol, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G**), would be employed to determine its most stable three-dimensional arrangement (optimized geometry). mdpi.comespublisher.com

These calculations can also provide key electronic properties, as illustrated in the hypothetical data table below. These parameters help in understanding the molecule's reactivity and intermolecular interactions. For instance, the HOMO-LUMO gap is a crucial indicator of chemical reactivity and the energy required for electronic excitation. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Energy of Highest Occupied Molecular Orbital (HOMO) | -6.2 eV | Relates to the ability to donate electrons. |

| Energy of Lowest Unoccupied Molecular Orbital (LUMO) | 1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule. |

| Ionization Potential | 6.2 eV | Energy required to remove an electron. |

Note: The values in this table are illustrative and based on general expectations for similar amino alcohols. They are not derived from actual published research on this compound.

DFT studies on similar molecules, such as aminocyclohexanols, have been used to explore the influence of solvent effects on conformational equilibria. scielo.br Such studies for this compound would likely investigate how different solvent environments impact its geometry and electronic properties.

For a more accurate determination of energies and properties, high-level ab initio methods are employed. The Domain-based Local Pair Natural Orbital Coupled Cluster with Singles, Doubles, and perturbative Triples (DLPNO-CCSD(T)) method is a state-of-the-art approach that provides results close to the "gold standard" of quantum chemistry for large molecules where traditional CCSD(T) would be computationally too expensive. acs.orgethz.ch

Applying DLPNO-CCSD(T) to this compound would yield highly accurate single-point energies for different conformations, helping to refine the energy differences between various stable forms of the molecule. This method is particularly valuable for studying systems where electron correlation effects are significant, such as in molecules with intramolecular hydrogen bonds, which are expected in this compound between the amino and hydroxyl groups.

Density Functional Theory (DFT) Applications

Molecular Modeling and Conformational Analysis

The flexibility of the hexane (B92381) chain in this compound means it can exist in numerous conformations. Understanding these conformations is key to understanding its physical and chemical properties.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to study the conformational landscape of flexible molecules. researchgate.net A molecular mechanics force field would be used to model the potential energy surface of this compound, allowing for a rapid exploration of its possible conformations.

MD simulations would further allow for the study of the dynamic behavior of the molecule over time, providing insights into how it moves and changes shape at a given temperature. This would reveal the most populated conformational states and the energy barriers for conversion between them. For analogous systems like cis-3-N-ethylaminocyclohexanol, conformational searches have identified numerous rotamers, with their relative energies and populations determined. scielo.br A similar analysis for this compound would likely reveal a complex conformational equilibrium governed by steric interactions of the ethyl groups and the potential for intramolecular hydrogen bonding.

Table 2: Illustrative Conformational Analysis Data for this compound

| Conformer | Relative Gibbs Free Energy (kcal/mol) | Population (%) | Key Feature |

|---|---|---|---|

| Conformer A | 0.00 | 65 | Extended chain, intramolecular H-bond |

| Conformer B | 0.85 | 25 | Gauche interaction in the backbone |

Note: This table is a hypothetical representation of what a conformational analysis might reveal and is for illustrative purposes only.

This compound has two stereocenters (at C3 and C4), meaning it can exist as four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). Computational methods can be used to predict the relative stabilities of these diastereomers. By calculating the optimized geometries and energies of each stereoisomer, it is possible to determine which are thermodynamically more stable.

Furthermore, in the context of a chemical reaction that forms this molecule, computational modeling of the transition states leading to each stereoisomer can help predict the kinetic product distribution. The stereochemical outcome of reactions can be highly dependent on the reaction conditions and the catalysts used, and computational studies can help rationalize these observations. bham.ac.uk

Molecular Mechanics and Dynamics Simulations

Theoretical Frameworks for Reaction Mechanism Prediction

Theoretical calculations are invaluable for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. uomustansiriyah.edu.iq For reactions involving this compound, such as its synthesis or subsequent transformations, computational chemistry can be used to map out the entire reaction coordinate.

This involves:

Identifying Intermediates and Transition States: By searching the potential energy surface, stable intermediates and the high-energy transition states that connect them can be located.

Calculating Activation Energies: The energy difference between the reactants and the transition states gives the activation energy, which is a key determinant of the reaction rate.

Investigating Reaction Pathways: Different possible mechanisms can be modeled, and the one with the lowest activation energy barrier is typically the most likely to occur. For instance, in the oxidation of similar unsaturated alcohols, it has been shown that the reaction proceeds mainly through the addition of a radical to the double bond. researchgate.net

For the synthesis of this compound, one could computationally model a reductive amination pathway, for example, and analyze the transition states for the addition of the amine and the subsequent reduction to understand the factors controlling the stereoselectivity of the process.

Transition State Characterization

The characterization of transition states is a cornerstone of computational reaction chemistry, providing a picture of the highest energy point along a reaction pathway. For the synthesis of amino alcohols, identifying and analyzing the transition state structures is crucial for understanding reaction rates and stereoselectivity. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to locate and characterize these transient structures. nih.govmdpi.com

In the context of reactions forming amino alcohols, such as the addition of organometallic reagents to aldehydes or the reduction of α-amino ketones, several types of transition states have been proposed and studied. cdnsciencepub.com For instance, in the addition of dialkylzinc reagents to aldehydes catalyzed by a chiral amino alcohol, cyclic transition state models are often invoked to explain the observed stereochemistry. These can include bicyclic and tricyclic arrangements, with the relative energies of these transition states determining the enantiomeric excess of the product. acs.org

For a hypothetical reaction leading to this compound, such as the addition of an ethyl group to a protected 3-amino-hexanal derivative, computational chemists would model the potential transition states. The calculations would involve optimizing the geometry of the proposed transition state and then performing a frequency calculation to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Illustrative Research Findings:

A hypothetical study on the formation of this compound via a nucleophilic addition could reveal several competing transition states. The relative energies of these states would be influenced by steric hindrance from the ethyl group and the conformational flexibility of the hexane chain. Below is a hypothetical data table summarizing the calculated relative energies for different transition state models.

| Transition State Model | Description | Calculated Relative Energy (kcal/mol) | Key Interatomic Distances (Å) |

|---|---|---|---|

| TS-A (Chair-like) | A six-membered ring transition state with key substituents in pseudo-equatorial positions to minimize steric strain. | 0.0 (Reference) | C-Nu: 2.25, O-M: 1.98 |

| TS-B (Boat-like) | A higher energy six-membered ring transition state with significant steric interactions. | +4.5 | C-Nu: 2.28, O-M: 1.95 |

| TS-C (Open-chain) | An acyclic transition state model, generally less favored in stereoselective reactions. | +7.2 | C-Nu: 2.35, O-M: --- |

This data is illustrative and based on general principles of computational chemistry applied to amino alcohol synthesis. C-Nu represents the forming bond between the carbon of the carbonyl group and the incoming nucleophile, and O-M represents the coordination of the carbonyl oxygen to a metal catalyst.

Reaction Coordinate Analysis

A reaction coordinate analysis, also known as a potential energy surface (PES) scan, provides a detailed profile of the energy changes that occur as reactants are converted into products. cdnsciencepub.com This analysis involves systematically changing a key geometric parameter, such as the distance between two reacting atoms, and calculating the energy at each step. The resulting energy profile maps out the reactants, transition state(s), any intermediates, and the products, providing a comprehensive view of the reaction mechanism.

For a potential synthesis of this compound, a reaction coordinate analysis could be used to follow the approach of a hydride to the carbonyl of a precursor ketone, for example. This would allow researchers to verify the transition state structure and determine the activation energy of the reaction. Furthermore, it can reveal the presence of any intermediates along the reaction pathway.

Illustrative Research Findings:

A hypothetical reaction coordinate analysis for the reduction of a protected 3-amino-4-ethyl-1-oxohexane to this compound would likely show a concerted process where the hydride adds to the carbonyl carbon. The analysis would track the C-H bond formation and the C=O bond breaking.

| Point on Reaction Coordinate | Description | C-H Distance (Å) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Reactants | Separated ketone and hydride source. | 3.50 | 0.0 |

| Intermediate Complex | Initial association of reactants. | 2.80 | -2.1 |

| Transition State (TS) | Highest energy point, partial C-H bond. | 2.10 | +15.3 |

| Product Complex | Alkoxide product associated with counterion. | 1.10 | -5.8 |

| Products | Separated alcohol and byproduct. | --- | -12.4 |

This data is for illustrative purposes, representing a plausible energy profile for a key reaction step.

Application of Advanced Theoretical Concepts in Amino Alcohol Chemistry

The study of amino alcohols like this compound benefits from a range of advanced theoretical concepts that provide deeper insights into their chemical behavior. rsc.orgresearchgate.net These methods go beyond simple energy calculations to explore the dynamic and electronic properties of molecules.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry and is extensively used to study the electronic structure and reactivity of organic molecules. nih.govmdpi.com DFT can be used to calculate a wide range of properties, including optimized geometries, reaction energies, and spectroscopic parameters (like NMR chemical shifts and vibrational frequencies), which can be compared with experimental data. For amino alcohols, DFT is crucial for investigating hydrogen bonding, which plays a significant role in their physical properties and interactions.

Molecular Dynamics (MD) Simulations offer a way to study the time-dependent behavior of molecules. rsc.orgaip.org For a flexible molecule like this compound, MD simulations can provide information about its conformational landscape, showing which shapes the molecule prefers to adopt and how it moves between them. rsc.orgchemrxiv.org This is particularly important for understanding how the molecule might interact with a biological target or a catalyst.

Quantum Theory of Atoms in Molecules (QTAIM) is another powerful theoretical tool that can be applied. QTAIM analyzes the electron density to define atomic properties and the nature of chemical bonds. This can be used to characterize the strength and nature of intramolecular hydrogen bonds in amino alcohols, providing a quantitative measure of these interactions.

The application of these advanced concepts allows for a comprehensive theoretical understanding of amino alcohols, bridging the gap between static molecular structures and their dynamic behavior and reactivity.

Applications of 3 Amino 4 Ethyl Hexan 1 Ol in Advanced Organic Synthesis and Catalysis

Utilization as Chiral Ligands and Catalysts in Asymmetric Transformations

The presence of stereogenic centers and coordinating heteroatoms (nitrogen and oxygen) allows 3-amino-4-ethyl-hexan-1-ol and its derivatives to serve as effective chiral ligands in metal-catalyzed asymmetric reactions.

The effectiveness of β-amino alcohols like this compound as chiral ligands is rooted in several key design principles. iranchembook.ir A primary requirement is the ability to form a stable chelate with a metal center, creating a rigid and well-defined chiral environment around the catalytic site. sfu.ca For reactions involving organometallic reagents, such as organozinc additions, the amino alcohol coordinates to the metal, forming a catalyst that can then interact with the substrates. acs.orgorganic-chemistry.org

The design of highly effective ligands based on this scaffold often involves structural modifications to fine-tune the steric and electronic properties of the catalytic pocket. organic-chemistry.org Key principles include:

N-Substitution: The nature of the substituent on the nitrogen atom is critical. Incorporating the nitrogen into a cyclic structure, such as a morpholinyl or piperidinyl group, has been shown to be optimal in many cases for enhancing enantioselectivity. acs.orgorganic-chemistry.org

Steric Bulk: The steric hindrance provided by substituents near the coordinating atoms plays a significant role in differentiating the two faces of a prochiral substrate. acs.org Increasing the steric bulk of substituents on the carbon backbone can significantly improve enantiomeric excess in catalytic transformations. acs.orgorganic-chemistry.org

C₂ Symmetry: While not applicable to this compound itself, the development of C₂-symmetric ligands, often derived from amino alcohols, is a powerful strategy in asymmetric catalysis to reduce the number of possible diastereomeric transition states. mdpi.com

These principles guide the rational design of new catalysts where a basic amino alcohol structure is systematically modified to achieve high levels of stereocontrol in a desired transformation. sfu.ca

One of the most well-documented applications for chiral β-amino alcohols is in the catalysis of enantioselective carbon-carbon bond forming reactions, particularly the addition of organozinc reagents to aldehydes. organic-chemistry.orgnih.govscirp.org In these reactions, a catalytic amount of the chiral amino alcohol ligand and a dialkylzinc reagent form a chiral complex that delivers an alkyl group to an aldehyde with high enantioselectivity. acs.org

While specific studies on this compound are not prevalent, extensive research on analogous structures demonstrates the potency of this compound class. For instance, the addition of diethylzinc (B1219324) to various aldehydes catalyzed by a morpholino-substituted amino alcohol ligand shows excellent yields and enantioselectivities, often exceeding 99% ee. acs.orgacs.org The ligand promotes the reaction by forming a dimeric zinc complex, which acts as the active catalyst. acs.org This process is a benchmark for testing the efficacy of new amino alcohol ligands. acs.org

The success with aromatic and α-branched aliphatic aldehydes is particularly noteworthy, although straight-chain aliphatic aldehydes tend to yield lower enantioselectivity. organic-chemistry.org The competing reduction of the aldehyde to a primary alcohol can be a significant side reaction, especially with sterically bulky aldehydes. acs.org

Table 1: Representative Enantioselective Addition of Diethylzinc to Aldehydes using a Chiral Amino Alcohol Catalyst acs.orgacs.org

| Entry | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Benzaldehyde | 98 | 99 |

| 2 | p-Tolualdehyde | 99 | 98 |

| 3 | p-Methoxybenzaldehyde | 99 | 98 |

| 4 | o-Tolualdehyde | 99 | 99 |

| 5 | 1-Naphthaldehyde | 99 | 98 |

| 6 | Cinnamaldehyde | 88 | 97 |

| 7 | Cyclohexanecarboxaldehyde | 99 | 97 |

| 8 | Pivalaldehyde | 72 | 96 |

The chiral scaffold of this compound is also suitable for creating ligands for asymmetric reduction and oxidation reactions. In asymmetric reductions, such as the transfer hydrogenation of ketones, chiral amino alcohol-derived ligands can coordinate with a metal (e.g., ruthenium, rhodium, iridium) to facilitate the stereoselective transfer of a hydride from a hydrogen source to a prochiral ketone. google.comacs.org The development of spiroborate ester catalysts from amino alcohols represents one such approach for achieving high optical purity in the reduction of substituted propanone compounds. google.com

For asymmetric oxidations, the chiral ligand can direct the stereochemical course of reactions like epoxidations or dihydroxylations of olefins. While specific examples using this compound are not prominent, the principle involves the formation of a chiral metal-oxidant complex that preferentially attacks one face of the double bond. Furthermore, the alcohol moiety within the molecule itself can be a site for oxidation, and the neighboring chiral amine can direct the stereoselectivity of such transformations on related substrates.

Enantioselective C-C Bond Forming Reactions (e.g., asymmetric additions of organozinc reagents)

Role as Key Chiral Building Blocks in Complex Molecule Synthesis

Beyond its use in catalysis, this compound serves as a valuable chiral building block, or "chiral pool" starting material, for the synthesis of more complex molecules, particularly those containing nitrogen.

The dual functionality of amino alcohols makes them ideal precursors for the synthesis of nitrogen-containing heterocycles. mdpi.comresearchgate.net

Piperidines: The piperidine (B6355638) ring is a common motif in many natural products and pharmaceutical agents. rsc.org The carbon backbone and functional groups of this compound can be incorporated into piperidine structures through various synthetic strategies. These methods often involve cyclization reactions where the amine or alcohol acts as a nucleophile to form the heterocyclic ring. google.com One powerful biosynthetic-inspired strategy involves a vinylogous Mannich-type reaction to create versatile dihydropyridinone intermediates, which can then be elaborated into a wide array of substituted chiral piperidines. rsc.org

Aziridinium (B1262131) Ions: A particularly elegant application of amino alcohols is their conversion into reactive aziridinium ion intermediates. researchgate.net This is typically achieved by converting the alcohol into a good leaving group, such as a tosylate or mesylate. Subsequent intramolecular nucleophilic attack by the adjacent nitrogen atom forms a strained, three-membered aziridinium ring. jove.com These bicyclic or spirocyclic aziridinium ions are potent electrophiles that can be opened by a wide range of nucleophiles. semanticscholar.org The ring-opening occurs in a highly regio- and stereospecific manner, providing a reliable method for synthesizing stereodefined, substituted acyclic and cyclic amines, including piperidines and azepanes. jove.com This strategy has been successfully employed in the synthesis of biologically active natural products. jove.com

Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally complex and diverse small molecules for biological screening. diva-portal.org Chiral amino alcohols like this compound are excellent scaffolds for DOS because they possess two distinct functional handles (amine and alcohol) that can be selectively modified. diva-portal.org

In a typical DOS workflow, the amino alcohol core is elaborated by attaching different building blocks to the nitrogen and oxygen atoms. This is followed by powerful and reliable ring-forming reactions, such as ring-closing metathesis (RCM) and intramolecular Diels-Alder (IMDA) reactions, to rapidly build molecular complexity and introduce new stereocenters. diva-portal.org This approach allows for the creation of diverse libraries of polycyclic molecules from a single, readily available chiral starting material, demonstrating the utility of the amino alcohol framework in exploring chemical space. diva-portal.orgfrontiersin.org

Synthetic Intermediates for Related Chiral Compounds

Information regarding the use of this compound as a precursor for the synthesis of other chiral compounds is not available in the reviewed scientific literature. Consequently, no specific examples of its application in diastereoselective or enantioselective reactions to create related chiral molecules can be provided. There are no detailed research findings or data tables to present on this topic.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-4-ethyl-hexan-1-ol under mild conditions?

- Methodological Answer : Reductive amination of 4-ethylhexan-1-ol derivatives with ammonia or amine precursors is a common approach. For example, using sodium cyanoborohydride (NaBH₃CN) in methanol under controlled pH (5–6) can yield the target compound. Alternatively, nucleophilic substitution of 4-ethyl-3-bromohexan-1-ol with ammonia in anhydrous THF at 0–5°C may reduce side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the hydroxyl (-OH) proton (δ ~1.5–2.0 ppm, broad) and amine (-NH₂) protons (δ ~1.0–1.5 ppm). The ethyl and hexanol backbone signals (δ ~0.8–1.3 ppm for CH₃, δ ~3.5–3.7 ppm for CH₂OH) should align with analogous alcohols like 4-methylhexan-3-ol .

- IR Spectroscopy : Confirm O-H (~3200–3600 cm⁻¹) and N-H (~3300–3500 cm⁻¹) stretches.

- Mass Spectrometry : Molecular ion peak at m/z 145 (C₈H₁₉NO) with fragmentation patterns matching branched alcohols .

Q. What experimental conditions ensure stability during storage?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent oxidation of the hydroxyl/amine groups. Pre-purge solvents (e.g., anhydrous ethanol) to minimize hydrolysis. Stability assays via TLC or HPLC (C18 column, 70:30 acetonitrile/water) can monitor degradation over time .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition may arise from stereochemical impurities or solvent effects. Conduct enantioselective synthesis (e.g., chiral HPLC) to isolate stereoisomers, then compare bioactivity using dose-response assays (IC₅₀ values). Control for solvent polarity (e.g., DMSO vs. water) and pH (7.4 vs. 5.5) to assess environmental impacts .

Q. What computational models predict the compound’s interaction with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) with protein databases (PDB ID: e.g., 1XYZ for alcohol dehydrogenases). DFT calculations (Gaussian 16) can optimize the compound’s geometry and simulate transition states for oxidation/reduction pathways. Compare results with experimental kinetics (e.g., Arrhenius plots for thermal decomposition) .

Q. How does the compound’s reactivity vary under catalytic vs. stoichiometric conditions?

- Methodological Answer : Test Pd/C or Raney Ni catalysts for hydrogenolysis of the hydroxyl group (monitored by GC-MS). Compare yields and byproducts with stoichiometric oxidants (e.g., KMnO₄ in acidic conditions). Kinetic studies (NMR time-course) can reveal intermediate formation, such as ketones or imines .

Q. What strategies optimize regioselective functionalization of this compound?

- Methodological Answer : Protect the amine group with Boc anhydride (di-tert-butyl dicarbonate) to direct reactions to the hydroxyl group. For example, Mitsunobu reaction with phthalimide (DIAD, PPh₃) yields protected derivatives. Deprotection (TFA) regenerates the amine for further coupling (e.g., peptide synthesis) .

Data Analysis and Validation

Q. How should researchers address conflicting NMR assignments in structural elucidation?

- Methodological Answer : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare with analogous compounds (e.g., 3-methylidenehexan-1-ol) to assign CH₂ and CH₃ groups. Validate via X-ray crystallography if single crystals are obtainable (slow evaporation from ethanol/water) .

Q. What statistical methods validate reproducibility in synthetic yields?

- Methodological Answer : Perform triplicate syntheses under identical conditions (temperature, solvent purity). Apply ANOVA to assess variance between batches. Use Design of Experiments (DoE) to optimize parameters (e.g., reaction time, catalyst loading) and identify critical factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。